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5alpha-Androstenone

Cat. No.: B13394178
M. Wt: 272.4 g/mol
InChI Key: HFVMLYAGWXSTQI-UHFFFAOYSA-N
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Description

Significance as an Endogenous Steroid and Mammalian Pheromone

5alpha-Androstenone (5α-androst-16-en-3-one) is an endogenous 16-androstene steroid that holds considerable interest in scientific research. nih.govwikipedia.org It is recognized as a metabolite of the primary male sex hormone, testosterone (B1683101), and its more potent form, dihydrotestosterone (B1667394) (DHT). ontosight.ai The biosynthesis of this compound involves the action of the enzyme 5α-reductase on androstadienone. wikipedia.org This compound is not exclusive to one species; it has been identified in various mammals, including pigs, humans, and even the Indian mouse deer. ontosight.aiwikipedia.orgnih.gov

The most well-documented role of this compound is as a pheromone in pigs. wikipedia.org It was the first mammalian pheromone to be identified. wikipedia.orgebi.ac.uk Found in high concentrations in the saliva of male pigs (boars), it elicits a specific mating stance, known as lordosis, in receptive female pigs (sows). wikipedia.orgfree.fr This distinct behavioral response has made this compound a key subject in studies of chemical communication and reproductive biology in animals. wikipedia.orgfree.fr Its established function in pigs has led to commercial applications, such as the product 'Boarmate', used by farmers to determine the optimal time for artificial insemination in sows. wikipedia.org

In humans, the role of this compound is more complex and remains a subject of extensive research and debate. ontosight.ainih.gov It is found in bodily fluids such as axillary (armpit) sweat, saliva, and urine. nih.gov Levels of this compound are, on average, higher in adult men than in women, a sexually dimorphic pattern that emerges around puberty. free.fr Research has explored its potential to act as a chemosensory signal, possibly influencing mood, social judgments, and behavior. ebi.ac.ukresearchgate.netiu.edufrontiersin.org For instance, some studies have suggested that exposure to androstenone can alter how females evaluate males. iu.edu However, its function as a definitive human pheromone is not clearly established, partly because its levels in human axillary secretions are often low and highly variable. nih.gov Furthermore, a significant portion of the human population is unable to smell androstenone, a condition known as specific anosmia, which is linked to genetic variation in an olfactory receptor gene, OR7D4. wikipedia.orgoup.comresearchgate.net

Beyond its pheromonal qualities, this compound is also studied as an endogenous steroid. In pigs, its accumulation in adipose (fat) tissue is a primary cause of "boar taint," an unpleasant odor that can occur when cooking the meat of uncastrated male pigs. nih.govnih.govslu.se Consequently, much research has focused on the metabolism of androstenone in pig liver and the genetic factors that influence its concentration. nih.govresearchgate.net

Historical Context of 16-Androstene Research

The scientific investigation of 16-androstene steroids is rooted in agricultural science, specifically in efforts to understand the cause of boar taint. ebi.ac.uknih.gov Early research in the mid-20th century identified a group of steroids in boar testes that were responsible for the characteristic odor. In 1970, Patterson identified this compound as the principal component of boar taint. oup.com This discovery was a landmark in chemical ecology, as it was the first time a specific steroid was identified as a mammalian pheromone, eliciting a clear, stereotyped behavioral response in another individual of the same species. wikipedia.orgfree.fr

Following the initial findings in pigs, research expanded to investigate the presence and function of 16-androstenes in other species, most notably humans. nih.govfree.fr Scientists began to explore whether these compounds, found in human sweat and urine, could play a homologous role in human chemical communication. nih.govresearchgate.net This line of inquiry was fueled by the observation that some 16-androstenes, like 5α-androst-16-en-3α-ol (androstenol), possess a distinct musky odor and are present in male axillary sweat. nih.govwikipedia.org

Throughout the 1970s and 1980s, numerous studies were conducted to determine if exposure to 16-androstenes like androstenone and androstenol (B1195071) could influence human mood, perception, and social interactions. nih.govresearchgate.net These early studies laid the groundwork for the ongoing debate about the existence and function of human pheromones. free.fr The research also highlighted significant individual differences in the ability to perceive these compounds, leading to genetic studies that later identified specific olfactory receptors responsible for their detection. oup.comresearchgate.net The historical trajectory of 16-androstene research illustrates a classic example of scientific inquiry moving from an applied problem in animal husbandry to fundamental questions about mammalian, and specifically human, biology and behavior. wikipedia.orgfree.fr

Research Findings on this compound and Related Compounds

CompoundSpeciesKey Research FindingReference
This compoundPig (Sus scrofa)Acts as a sex pheromone in boar saliva, inducing the mating stance (lordosis) in estrous sows. It is also a major contributor to boar taint in adipose tissue. wikipedia.orgnih.govfrontiersin.org
This compoundHuman (Homo sapiens)Found in axillary sweat, saliva, and urine; levels are higher in men. Its role as a pheromone is debated, with some studies suggesting effects on mood and social judgment, while others note low concentrations and high rates of specific anosmia. free.frnih.govresearchgate.net
5alpha-AndrostenolHuman (Homo sapiens)A metabolite of androstenone, suggested to have pheromonal effects. It has been found to act as a positive allosteric modulator of the GABA-A receptor. wikipedia.orgnih.gov
This compoundMouse (Mus musculus)Exposure can provoke male-male aggression in certain strains and cause a short-term decrease in plasma testosterone levels. researchgate.net
16-Androstenes (general)Indian Mouse Deer (Moschiola indica)Androstenone and androstenol were identified, suggesting a role in reproduction similar to that in other mammals. nih.gov

Biosynthesis and Metabolism of this compound

ProcessPrecursor(s)Product(s)Key Enzyme(s)LocationReference
BiosynthesisAndrostadienoneThis compound5α-reductaseTestes (Leydig cells in pigs) wikipedia.orgnih.gov
MetabolismThis compound3α-androstenol or 3β-androstenol3-ketosteroid reductaseLiver wikipedia.org
Metabolism (Pig Liver)This compoundbeta-androstenol (3β-androstenol)3β-hydroxysteroid dehydrogenase (3β-HSD)Liver Microsomes nih.gov
Metabolism (Human)Pregnenolone (B344588)16-Androstenes (pathway intermediate)CYP17A1 (possesses andien-β-synthase activity)Adrenal glands, Ovary, Testis nih.govfree.frnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O B13394178 5alpha-Androstenone

Properties

IUPAC Name

10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVMLYAGWXSTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860220
Record name Androst-16-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Endogenous Production of 5alpha Androstenone

Precursor Steroid Pathways to 5alpha-Androstenone

The biosynthesis of this compound is not a singular route but rather a convergence of several metabolic pathways involving key androgenic and progestogenic steroids.

Androgen Metabolism Pathways (e.g., Testosterone (B1683101), Dihydrotestosterone)

The conventional pathway to many androgens serves as a foundational route for this compound synthesis. Testosterone, a primary androgen, can be converted to the more potent dihydrotestosterone (B1667394) (DHT) by the action of 5alpha-reductase enzymes. nih.govnih.gov DHT is a significant androgen in many tissues, and its metabolic derivatives are crucial for various physiological functions. nih.gov Androsterone, a metabolite of testosterone and DHT, is also a key player in this pathway. wikipedia.org The conversion of these primary androgens into various metabolites, including the precursors for this compound, highlights the interconnectedness of androgen metabolism.

Progesterone-Derived Pathways to 5alpha-Reduced C19-Steroids

Research has illuminated alternative pathways to 5alpha-reduced C19-steroids that originate from progesterone (B1679170), bypassing the traditional testosterone-centric route. nih.govnih.gov Studies in immature mouse testes and prepubertal rat ovaries have demonstrated that progesterone can be converted to 5alpha-reduced C19 steroids, such as androsterone, through a pathway involving 5alpha-reduced C21 steroid intermediates. nih.govnih.gov This "backdoor" pathway suggests a significant physiological role for progesterone in androgen synthesis, particularly during specific developmental stages. nih.gov

Androstadienol and Androstadienone Intermediates

A critical pathway in the synthesis of this compound involves the intermediates androstadienol and androstadienone. wikipedia.orgwikipedia.org Androstadienol is synthesized from pregnenolone (B344588) and is then converted to androstadienone. wikipedia.org Androstadienone subsequently serves as a direct precursor to this compound through the action of 5alpha-reductase. wikipedia.org This pathway is notable for its role in producing 16-androstene steroids, a class to which this compound belongs. mdpi.comsemanticscholar.org

Enzymatic Regulation of this compound Synthesis

The synthesis of this compound is tightly controlled by a series of enzymes that catalyze specific reactions in the steroidogenic cascade.

Role of Steroid 5alpha-Reductase Isoenzymes (SRD5A1, SRD5A2)

The steroid 5alpha-reductase isoenzymes, SRD5A1 and SRD5A2, are pivotal in the production of this compound. patsnap.comwikipedia.orgcancer-genetics.org These enzymes catalyze the reduction of the double bond in the A ring of steroid precursors, a crucial step in the formation of 5alpha-reduced steroids. patsnap.com Specifically, 5alpha-reductase converts androstadienone into this compound. wikipedia.org While both isoenzymes are involved in androgen metabolism, they exhibit different tissue distributions and regulatory mechanisms. cancer-genetics.orgnih.gov SRD5A1 is primarily found in the liver and skin, while SRD5A2 is predominantly expressed in androgen-sensitive tissues like the prostate. patsnap.comwikipedia.org

Involvement of other Hydroxysteroid Dehydrogenases

Besides 5alpha-reductases, other hydroxysteroid dehydrogenases (HSDs) play essential roles in the biosynthetic pathways leading to this compound. For instance, 3β-hydroxysteroid dehydrogenase (3β-HSD) is involved in the conversion of androstadienol to androstadienone. wikipedia.org Additionally, 3α-hydroxysteroid dehydrogenases are involved in the interconversion of various androgen metabolites, which can indirectly influence the pool of precursors available for this compound synthesis. wikipedia.orgrupahealth.com The metabolism of androstenone itself can be influenced by enzymes like 3β-HSD, which is essential for its conversion to 5α-androst-16-en-3β-ol. plos.orgresearchgate.net

EnzymeGeneFunction in this compound Biosynthesis
Steroid 5alpha-Reductase 1 SRD5A1Catalyzes the conversion of androstadienone to this compound. wikipedia.orgwikipedia.org
Steroid 5alpha-Reductase 2 SRD5A2Catalyzes the conversion of androstadienone to this compound. wikipedia.orgwikipedia.org
3β-Hydroxysteroid Dehydrogenase HSD3B familyConverts androstadienol to androstadienone. wikipedia.org
3α-Hydroxysteroid Dehydrogenase AKR1C familyInvolved in the metabolism of androgens that can serve as precursors. wikipedia.orgrupahealth.com

Tissue-Specific Biosynthesis and Cellular Origin of this compound

Testicular Production in Mammals

In male mammals, the testes are the principal site of this compound synthesis. This production is intrinsically linked to the broader process of androgen biosynthesis and is localized within specific cells of the testicular interstitium.

The primary cellular origin of this compound within the testes is the Leydig cells. nih.govmdpi.com These cells, located in the connective tissue surrounding the seminiferous tubules, are the main producers of androgens, including testosterone. The synthesis of this compound is an integral part of the steroidogenic cascade within these cells.

The biosynthesis of this compound in Leydig cells involves a series of enzymatic conversions of steroid precursors. While the complete pathway can vary between species, a key step is the action of the enzyme 5α-reductase, which reduces the double bond of a precursor molecule. wikipedia.org Studies in porcine testes have shown that this compound synthesis can proceed from precursors such as pregnenolone and progesterone.

Research in mouse Leydig cell tumor lines has demonstrated that these cells can produce significant amounts of 5α-reduced steroids, including androsterone, a related compound. nih.gov In these cell lines, the activity of 5α-reductase was found to be approximately five to six times higher than in Leydig cells from adult mouse testes. nih.gov This highlights the crucial role of this enzyme in the production of this compound and related compounds. Furthermore, the production of 5α-reduced androgens appears to be a characteristic of immature Leydig cells, with adult Leydig cells primarily producing testosterone. nih.govnih.gov

The rate of this compound synthesis in the testes is not static and can be influenced by factors such as age. In boars, for instance, the concentration of this compound in fat tissue, which is directly related to testicular production, increases with age and live weight, particularly around the onset of puberty. nih.gov This age-related increase in production is linked to the sexual maturation of the animal.

Enzyme Activity in Leydig Cells (Mouse Model)
Cell Type5α-Reductase Activity (nmol/10⁸ cells/h)17α-Hydroxylase Activity (nmol/10⁸ cells/h)
Leydig Cell Tumor Lines40-501-7
Adult Testes Leydig Cells8730

Formation in Exocrine Glands and Other Peripheral Tissues

Beyond the testes, this compound is also synthesized in various exocrine glands and accumulates in peripheral tissues. This peripheral production contributes to its presence in bodily secretions and fat stores.

The submaxillary salivary glands of boars are a significant site of this compound metabolism and secretion. nih.govsemanticscholar.org These glands possess the necessary enzymatic machinery to convert precursors into this compound and its derivatives, which are then released in high concentrations in the saliva, particularly during sexual excitement. nih.gov The concentration of this compound in boar saliva has been shown to increase with age, correlating with the weight of the submaxillary salivary glands. mdpi.comnih.gov This suggests a developmental regulation of this biosynthetic capacity.

In humans, apocrine sweat glands, particularly in the axillary region, are implicated in the production of this compound and related odorous steroids. nih.govresearchgate.netdocumentsdelivered.com These glands exhibit high levels of 5α-reductase activity, the key enzyme in the conversion of testosterone to 5α-dihydrotestosterone (DHT), a precursor for other 5α-reduced steroids. nih.gov The activity of 5α-reductase in apocrine glands from the axilla has been measured to be nearly 400 pmoles/mg dry weight/hr. nih.gov This peripheral synthesis is thought to contribute to the characteristic odor of axillary sweat.

5α-Reductase Activity in Human Skin Components
Tissue5α-Reductase Activity (pmoles/mg dry weight/hr)
Apocrine Sweat Gland (Axilla)~400
Sebaceous Gland85-261
Hair FolliclesSignificantly lower than sebaceous gland
EpidermisNegligible

Metabolism and Biotransformation of 5alpha Androstenone

Hepatic Metabolism Pathways

The liver is the principal site for the metabolism of 5alpha-Androstenone, where it undergoes both Phase I and Phase II biotransformations to increase its water solubility and facilitate excretion. nih.govnih.govnih.gov

Phase I Biotransformations: Hydrogenation and Reduction

Phase I metabolism of this compound primarily involves reduction reactions. researchgate.netlabce.com When this compound enters the hepatocytes, it is subject to hydrogenation and reduction, leading to the formation of its metabolites, 3alpha-androstenol and 3beta-androstenol. nih.gov Studies in pig liver microsomes have shown that this compound is predominantly reduced to beta-androstenol. nih.gov This initial metabolic step is a critical prerequisite for the subsequent conjugation reactions. researchgate.net

Phase II Conjugation: Glucuronidation and Sulfoconjugation

Following Phase I biotransformation, the metabolites of this compound, as well as the parent compound itself, undergo Phase II conjugation reactions. nih.govnumberanalytics.com These reactions involve the attachment of endogenous molecules like glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfoconjugation) to the steroid, significantly increasing its water solubility for easier elimination from the body. numberanalytics.comresearchgate.net

In porcine hepatocytes, while both sulfoconjugated and glucuronidated metabolites are formed, glucuronide conjugates are the principal products, accounting for a significant portion of the Phase II metabolism of this compound and its androstenol (B1195071) metabolites. nih.gov The resulting conjugated compounds, such as 5alpha-androst-16-en-3beta-glucuronide, are then ready for excretion. researchgate.net Sulfoconjugation, catalyzed by sulfotransferase enzymes, also plays a role in the metabolic clearance of 16-androstene steroids, including this compound. nih.govnih.gov

Enzymatic Regulation of this compound Metabolic Clearance

The rate and efficiency of this compound metabolism are tightly controlled by a variety of enzymes. These enzymes are key to both the initial reduction and subsequent conjugation steps.

Role of Hydroxysteroid Dehydrogenases (e.g., 17beta-HSD7, 3beta-HSD)

Hydroxysteroid dehydrogenases (HSDs) are a crucial family of enzymes in steroid metabolism. plos.org 3beta-hydroxysteroid dehydrogenase (3beta-HSD) is a key player in the hepatic degradation of this compound. nih.govresearchgate.net This enzyme is essential for the conversion of this compound to its 3-hydroxy metabolites. researchgate.net The expression level of hepatic 3beta-HSD has been shown to directly influence the rate of this compound metabolism in pigs. nih.gov

The role of 17beta-hydroxysteroid dehydrogenase type 7 (17beta-HSD7) in this compound metabolism is less direct. While abundantly expressed in porcine liver and initially thought to be associated with androstenone levels, studies have shown that it is not the key enzyme responsible for androstenone metabolism in porcine liver cells. plos.orgnih.govnih.gov However, various 17beta-HSDs are involved in regulating the availability of steroids for metabolism. nih.gov

Other Enzymes in Metabolic Processes

Beyond HSDs, other enzyme families are also integral to the metabolic clearance of this compound. Cytochrome P450 enzymes and flavin-containing monooxygenase FMO1 are involved in the initial Phase I oxidation of steroids. nih.gov

For the crucial Phase II conjugation, UDP-glucuronosyltransferases (UGTs) are responsible for glucuronidation, with specific isoforms like UGT1A5, UGT2A1, and UGT2B15 being identified as relevant to androstenone metabolism. nih.gov For sulfoconjugation, hydroxysteroid sulfotransferase (HST), specifically SULT2A1, is a key enzyme in both the liver and testes. nih.govelabscience.com

Interspecies and Tissue-Specific Metabolic Variations

The metabolism of this compound exhibits notable variations between different species and even within different tissues of the same organism. plos.orgdntb.gov.ua For instance, while pigs are known to produce high levels of this compound, its metabolism and the enzymes involved have been most extensively studied in this species due to its impact on meat quality. plos.orgnih.gov

In pigs, the liver is the primary site of metabolism, but the testes also contribute to its biotransformation, particularly through sulfoconjugation. nih.govnih.gov Adipose tissue also exhibits 3beta-HSD activity, suggesting it can metabolize this compound, influencing its accumulation. researchgate.net Comparative studies using human liver cell lines (HepG2) and pig hepatocytes have demonstrated species-specific differences in steroid metabolism. plos.org Furthermore, the expression of metabolic enzymes can differ between breeds of the same species, leading to variations in the rate of this compound clearance. nih.gov

Table 1: Key Enzymes in this compound Metabolism

Enzyme Family Specific Enzyme(s) Metabolic Phase Primary Function
Hydroxysteroid Dehydrogenases (HSDs) 3beta-HSD Phase I Reduction of this compound to 3-androstenols. researchgate.netnih.gov
17beta-HSDs Regulation Control availability of steroids for metabolism. nih.gov
Cytochrome P450 CYP family enzymes Phase I Oxidation of steroids. nih.gov
Flavin-containing Monooxygenases FMO1 Phase I Oxidation of steroids. nih.gov
UDP-glucuronosyltransferases (UGTs) UGT1A5, UGT2A1, UGT2B15 Phase II Glucuronidation of androstenone metabolites. nih.gov
Sulfotransferases (SULTs) SULT2A1 (HST) Phase II Sulfoconjugation of 16-androstene steroids. nih.govelabscience.com

Table 2: Major Metabolites of this compound

Metabolite Metabolic Pathway Tissue of Formation
3alpha-Androstenol Phase I Reduction Liver. nih.gov
3beta-Androstenol Phase I Reduction Liver. nih.gov
5alpha-androst-16-en-3beta-glucuronide Phase II Glucuronidation Liver. researchgate.net
Sulfoconjugated this compound Phase II Sulfoconjugation Liver, Testis. nih.gov

Olfactory Perception and Neurobiological Responses to 5alpha Androstenone

Variability in Human Olfactory Perception

The ability to perceive 5alpha-androstenone is not uniform across the human population, with a notable percentage of individuals exhibiting a specific inability to smell the compound. For those who can detect it, the perceived quality of the odor varies dramatically.

Specific anosmia to this compound, a condition where an individual with an otherwise normal sense of smell cannot detect this particular compound, is a well-documented phenomenon. oup.comujecology.com The reported prevalence of this condition varies widely across studies, with estimates ranging from as low as 1.8% to as high as 75% of the adult population. oup.comneilmed.com On average, the prevalence of specific anosmia to androstenone is often cited to be around 27.5% in adults, combining both men and women. oup.com Some research suggests that the actual rate of true non-detection in young, healthy adults may be significantly lower, estimated between 1.8% and 5.96%. oup.com

Several factors contribute to this wide range in reported prevalence, including the criteria used to define non-detection and the concentration of the odorant used in testing. oup.comneilmed.com The prevalence of anosmia to this compound also appears to be influenced by age and sex. d-nb.infooup.com Studies have noted that the level of specific anosmia is often higher in adult males than in females. d-nb.infooup.com Furthermore, the prevalence of this anosmia seems to increase with age. d-nb.infooup.com Conversely, research on children suggests a lower prevalence of specific anosmia, with some studies indicating that nearly all young children are sensitive to the odor of androstenone. d-nb.infooup.com

For individuals who can perceive this compound, known as "osmics," there is considerable variation in their detection thresholds, which is the lowest concentration at which the odor can be detected. d-nb.info This sensitivity can be so varied that osmic individuals have been further categorized into "sensitive" and "highly sensitive" subgroups. d-nb.infooup.com Detection thresholds can be remarkably low, with some individuals able to detect the compound at levels of 0.2 parts per billion. wikipedia.org

The perceptual quality of this compound is also highly variable. nih.govnih.govresearchgate.netcapes.gov.brrockefeller.edu Descriptions of its scent are diverse and often contradictory, ranging from unpleasant descriptors like "sweaty" and "urinous" to more neutral or even pleasant terms such as "woody," "musky," "sweet," or "floral". wikipedia.orgnih.govnih.govresearchgate.netcapes.gov.brrockefeller.edu Generally, individuals who are more sensitive to the odor tend to rate it more negatively. d-nb.infooup.com Women, particularly those with higher estradiol (B170435) levels, often judge the odor more negatively than men. d-nb.infooup.comresearchgate.net However, this perception can change, for instance, becoming less negative around the time of ovulation. oup.com

Mechanisms of Olfactory Induction and Plasticity in Perception

The ability to perceive this compound is not solely determined by genetics; it can also be acquired through experience, a phenomenon known as olfactory induction or perceptual plasticity. researchgate.netnih.govpnas.org This suggests that the olfactory system can adapt and change in response to environmental stimuli.

Studies have shown that individuals who are initially anosmic to this compound can develop the ability to smell it after repeated, systematic exposure to the compound. researchgate.netnih.govpnas.org In one notable study, half of the initially insensitive subjects were able to perceive this compound after being exposed to it multiple times over several weeks. researchgate.netnih.govpnas.org This induced sensitivity can be quite dramatic, with significant changes in detection thresholds occurring after a relatively small amount of exposure. researchgate.net

The underlying mechanisms for this plasticity are thought to be peripheral, occurring within the olfactory epithelium. researchgate.netnih.govllu.edu One hypothesis is that exposure to this compound stimulates the olfactory receptor neurons (ORNs) that are equipped with receptors for this compound. researchgate.netnih.gov This stimulation might lead to a clonal expansion of these specific neurons or the selection of cell lineages with more receptors or receptors with a higher affinity for this compound. researchgate.netnih.gov Since olfactory neurons are periodically replaced from basal cells, this process could lead to a conscious perception of the odor. researchgate.netnih.gov

This inducibility has led to the proposal of three categories of individuals regarding this compound perception:

Truly anosmic: Individuals who lack the genetic potential to develop sensitivity.

Inducible: Individuals who are initially anosmic but can develop sensitivity through exposure.

Congenitally sensitive or incidentally induced: Individuals who are either born with the ability to smell the compound or have developed it through prior, incidental exposure. researchgate.netnih.govpnas.org

Research using electro-olfactogram (EOG) and olfactory event-related potential (OERP) recordings has provided further evidence for peripheral plasticity. llu.edu Following repeated exposure to this compound, both the peripheral EOG response and the central OERP response were shown to increase, correlating with a conscious perception of a "sweaty" odor. llu.edu Interestingly, this plasticity appears to be stimulus-dependent, as similar exposure to another odorant, amyl acetate, did not result in significant changes in sensitivity or neural responses. llu.edu This suggests that the olfactory system's capacity for plasticity may be more pronounced for biologically relevant compounds like this compound. llu.edu

Neural Processing of this compound Olfactory Stimuli

The perception of the steroid compound this compound is not uniform across individuals, with some perceiving it as unpleasant, others as pleasant, and some being unable to detect it at all. This variability is rooted in the complex neural processing of its olfactory stimuli, involving specific brain regions and the interplay of different olfactory pathways.

Brain Region Activation and Functional Connectivity Studies

Neuroimaging techniques such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) have been instrumental in identifying the brain areas that are activated upon exposure to olfactory stimuli, including this compound and related compounds.

One notable PET study investigated cerebral blood flow changes in male subjects exposed to this compound, a compound they could not consciously smell. The results showed that the pheromone produced activation in the orbitofrontal and frontal cortex, areas that were similarly activated by a perceptible rose-like odor. nih.govresearchgate.net This suggests that this compound can evoke a neural response even in the absence of conscious perception. nih.govresearchgate.net

Studies on the related steroid androstadienone have shown activation in a broader network of brain regions. In a PET study with female subjects, androstadienone activated a widely distributed neuronal network, with consistent activation in the anterior part of the inferior lateral prefrontal cortex and the posterior part of the superior temporal cortex. frontiersin.org These regions are implicated in social cognition and attention, beyond primary olfactory functions. frontiersin.org Furthermore, other research has indicated that smelling androstadienone and another steroid, estra-1,3,5(10),16-tetraen-3-ol (EST), can lead to sex-differentiated activation of the anterior hypothalamus. diva-portal.org

While direct functional connectivity studies on this compound are not extensively available in the current body of research, the field of olfactory research is increasingly using this method. Functional connectivity, often studied using resting-state fMRI (rs-fMRI), examines the temporal correlations of spontaneous brain activity between different regions, revealing intrinsic functional networks. nih.goveneuro.org This approach has been used to identify a human olfactory functional network comprising cortical and subcortical regions across the temporal and frontal lobes. eneuro.org Future research employing functional connectivity analysis could further elucidate how the brain regions activated by this compound interact and form networks to process its unique olfactory information.

Table 1: Brain Regions Activated by this compound and Related Compounds

CompoundBrain Region(s) ActivatedNeuroimaging TechniqueKey FindingCitation
This compoundOrbitofrontal Cortex, Frontal CortexPETActivation occurred even in subjects who could not consciously perceive the odor. nih.govresearchgate.net
AndrostadienoneInferior Lateral Prefrontal Cortex, Superior Temporal CortexPETActivation in regions associated with social cognition and attention. frontiersin.org
Androstadienone and ESTAnterior HypothalamusPETActivation was sex-differentiated. diva-portal.org

Olfactory Pathway Involvement and Subsystem Interactions

The mammalian olfactory system is traditionally divided into two main subsystems: the main olfactory system (MOS) and the accessory olfactory system (AOS), which includes the vomeronasal organ (VNO). frontiersin.org Historically, the AOS was thought to be exclusively responsible for detecting non-volatile pheromones, while the MOS processed volatile odorants. nih.gov However, recent research indicates a more complex and integrated relationship between these two systems in the perception of chemical signals like this compound. nih.gov

In several mammalian species, there is evidence that both the MOS and AOS are involved in processing this compound. Studies in pigs, where this compound is a well-established pheromone, have shown that it can be detected by the main olfactory epithelium. frontiersin.org In fact, blocking the VNO in sows did not prevent their behavioral response to this compound, suggesting a primary role for the MOS. scispace.com

In mice, research has also demonstrated the involvement of both systems. In highly sensitive strains of mice, surgical removal of the VNO led to a decrease in sensitivity to this compound, but did not eliminate it, indicating the MOS is sufficient for its detection. researchgate.net Immunohistochemical studies have shown that exposure to this compound activates cells in both the main olfactory bulb and the accessory olfactory bulb in these mice. researchgate.net

In humans, the role of the VNO is a subject of ongoing debate, with a general consensus that it is a vestigial and non-functional organ in adults. scielo.brcuny.edu Anatomical studies have shown that while a VNO structure may be present, it often lacks the necessary sensory neurons and neural connections to the brain. nih.gov This strongly implies that the perception of this compound in humans is mediated primarily, if not exclusively, through the main olfactory system. The olfactory sensory neurons in the main olfactory epithelium express a wide range of odorant receptors, including OR7D4, which is known to be a receptor for this compound. elifesciences.org

The interaction between the MOS and AOS is not one of simple redundancy. It is now believed that these two systems can act in a complementary manner, with some molecules being detected by both. nih.gov This suggests a greater integration of the two olfactory pathways than traditionally thought, allowing for a more nuanced processing of chemical signals from the environment. nih.gov

Table 2: Role of Olfactory Subsystems in this compound Perception

Olfactory SubsystemKey Functions and StructuresInvolvement in this compound PerceptionSpecies-Specific NotesCitations
Main Olfactory System (MOS)Detects volatile odorants via olfactory sensory neurons in the main olfactory epithelium. Projects to the main olfactory bulb.Sufficient for the detection of this compound. In humans, it is the primary pathway for perception.In pigs, the MOS is crucial for the behavioral response to androstenone. In mice, it can detect androstenone independently of the AOS. frontiersin.orgscispace.comresearchgate.net
Accessory Olfactory System (AOS) / Vomeronasal Organ (VNO)Traditionally associated with detecting non-volatile pheromones via the VNO. Projects to the accessory olfactory bulb.Contributes to the sensitivity of this compound detection in some species.Functional in many mammals like mice, where it is activated by androstenone. In humans, the VNO is considered vestigial and non-functional. nih.govresearchgate.netscielo.brcuny.edu

Biological Roles and Functional Implications of 5alpha Androstenone in Mammalian Systems

Pheromonal Activity and Behavioral Elicitation

Pheromones are chemical substances released by an animal that affect the behavior or physiology of others of the same species. mdpi.comnih.govbiorxiv.org 5alpha-Androstenone is a well-established pheromone in several mammalian species, where it plays a critical role in orchestrating social and reproductive behaviors. wikipedia.orgontosight.ai

Role in Intraspecies Communication (e.g., Sexual and Aggressive Behaviors)

In pigs, this compound is a key component of boar saliva and acts as a potent sex pheromone. wikipedia.orgfrontiersin.org When inhaled by a sow in estrus, it elicits the mating stance, a crucial behavior for successful reproduction. wikipedia.org This compound, along with its derivative androstenol (B1195071), is also implicated in advancing the onset of puberty in juvenile female pigs, an effect known as the "boar effect". mdpi.comfrontiersin.org

Beyond sexual behavior, this compound is linked to aggression and dominance. ebi.ac.uk In male boars, production levels of this pheromone correlate with social rank and aggression. alittlelab.com Research suggests that it may communicate dominance or aggressiveness, with males having higher testosterone (B1683101) levels showing lower olfactory sensitivity to androstenone. ebi.ac.uk Studies in prepuberal pigs have shown that androstenone can modulate aggressive behaviors. thegoodscentscompany.com

While its role in humans is more subtle and debated, some studies suggest that this compound, present in male axillary sweat, may influence mood and social perceptions. researchgate.netresearchgate.net For instance, exposure to androstenone has been reported to make individuals feel "stronger". researchgate.net

Modulatory Effects on Social Interactions

The influence of this compound extends to modulating broader social interactions. Research indicates that this compound can affect spatial choices and social evaluations. For example, some studies have observed that men tend to avoid chairs treated with androstenone in a waiting room setting. frontiersin.org

In humans, the perception of androstenone and its effects on social judgments can be sex-dependent. nih.gov For instance, one study found that smelling androstadienone, a related compound, reduced aggression in men but increased reactive aggression in women. nih.gov Furthermore, exposure to androstenol, a metabolite of androstenone, has been shown to make men evaluate male-oriented magazines as more masculine. frontiersin.org These findings suggest that 16-androstene steroids can influence social dynamics and self-perception in a nuanced manner.

Endocrine Signaling and Regulatory Functions

As a steroid, this compound is intricately linked with the endocrine system, particularly with the synthesis and regulation of gonadal steroids.

Relationship with Gonadal Steroids and Steroidogenesis

This compound is a metabolite of testosterone and dihydrotestosterone (B1667394) (DHT), two primary androgens. ontosight.aiwikipedia.org Its biosynthesis from androstadienone is catalyzed by the enzyme 5α-reductase. wikipedia.org It can then be further metabolized into 3α-androstenol and 3β-androstenol. wikipedia.org The production of this compound is closely tied to the levels of circulating testosterone, particularly in animals. researchgate.net

The synthesis of this compound occurs in the testes of boars and is also found in humans. researchgate.netwikipedia.org In pigs, the Leydig cells of the testis are the primary site of production. ebi.ac.uk The metabolic pathway involves several enzymes, including 3β-hydroxysteroid dehydrogenase (3βHSD) and 17β-hydroxysteroid dehydrogenase (17βHSD), which are crucial for the conversion of precursor steroids. plos.org The levels of this compound in pigs increase with sexual maturation. ebi.ac.uk

Table 1: Key Enzymes in this compound Metabolism

Enzyme Role in Steroidogenesis Reference
5α-reductase Converts androstadienone to this compound. wikipedia.org wikipedia.org
3-ketosteroid reductase Converts this compound to 3α-androstenol or 3β-androstenol. wikipedia.org wikipedia.org
CYP17A1 Involved in the synthesis of androstadienol from pregnenolone (B344588). wikipedia.org wikipedia.org
3β-hydroxysteroid dehydrogenase (3βHSD) Converts androstadienol to androstadienone. wikipedia.org wikipedia.orgplos.org

Influence on Neuroendocrine Axes (e.g., Oxytocin (B344502) Release)

This compound has been shown to influence neuroendocrine pathways. A notable example is its effect on oxytocin release. In estrous sows, exposure to an aerosol containing this compound resulted in a significant release of oxytocin. nih.gov This suggests a potential mechanism through which the pheromone could facilitate reproductive processes, as oxytocin is involved in uterine contractions and maternal behavior. frontiersin.orgnih.gov

Furthermore, the perception of androstenone is influenced by circulating sex hormone levels in humans. ebi.ac.uk In men, higher testosterone levels are associated with a dislike of the odor of androstenone, while in women, higher estradiol (B170435) levels are linked to finding the odor less pleasant. ebi.ac.uk This interplay suggests a feedback loop between gonadal steroid levels and the perception of this chemosignal, potentially modulating social and competitive behaviors. ebi.ac.ukresearchgate.net

Neurosteroid Properties and Neural Modulation

Beyond its role as a pheromone, this compound and its metabolites exhibit neurosteroid activity, directly influencing the central nervous system. Neurosteroids are steroids synthesized within the brain or that can cross the blood-brain barrier to act on neural tissue. wikipedia.orgwfns.orgfrontiersin.org

The metabolite of this compound, androstenol (specifically 5α-androst-16-en-3α-ol), is a potent positive allosteric modulator of the GABA-A receptor. researchgate.netwikipedia.orgsigmaaldrich.com GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the mammalian brain, and its modulation can have significant effects on anxiety, mood, and seizure susceptibility. researchgate.netnih.gov

Studies have demonstrated that androstenol enhances GABA-activated currents in cerebellar granule cells and in recombinant human GABA-A receptors. researchgate.netsigmaaldrich.comnih.gov This neurosteroid-like activity is consistent with the behavioral effects observed in animal models, where systemic administration of androstenol produced anxiolytic-like and antidepressant-like effects. researchgate.netnih.gov It also provided protection against seizures. researchgate.netnih.gov These actions are similar to those of other A-ring reduced neurosteroids like allopregnanolone. nih.gov

The neural modulation by these compounds is not limited to GABAergic systems. Androsterone, a related neurosteroid, can also modulate other receptor systems and has been shown to have effects on brain function. wikipedia.orgwfns.orgebi.ac.uk The ability of these steroids to rapidly alter CNS excitability points to membrane-mediated effects. wfns.org

Table 2: Research Findings on the Neuroactive Properties of this compound Metabolites

Compound Finding Species/Model Reference
5α-androst-16-en-3α-ol (Androstenol) Positive allosteric modulator of GABA-A receptors. Cultured cerebellar granule cells, recombinant human receptors. researchgate.netsigmaaldrich.comnih.gov
5α-androst-16-en-3α-ol (Androstenol) Anxiolytic-like and antidepressant-like effects. Mice. researchgate.netnih.gov

Interaction with Neurotransmitter Receptors (e.g., GABAA Receptors)

This compound (5α-androst-16-en-3-one) is an endogenous steroid that has been identified as a potent modulator of central nervous system function, primarily through its interaction with the gamma-aminobutyric acid type A (GABAA) receptor [34, 37]. The GABAA receptor is a ligand-gated ion channel complex that mediates the majority of fast synaptic inhibition in the mammalian brain. Its activation by the neurotransmitter GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability .

Research has established that this compound functions as a positive allosteric modulator of the GABAA receptor, a mechanism it shares with other well-characterized neurosteroids like allopregnanolone. As a positive allosteric modulator, this compound does not bind to the primary GABA recognition site but to a distinct site on the receptor protein complex. This binding enhances the receptor's response to GABA, thereby potentiating the inhibitory current [34, 36].

Electrophysiological studies using techniques such as patch-clamp recording on cultured neurons or Xenopus oocytes expressing specific GABAA receptor subunits have elucidated the specifics of this interaction. These studies demonstrate that this compound significantly increases the amplitude and duration of GABA-evoked chloride currents [34, 37]. The efficacy of this modulation can be dependent on the subunit composition of the GABAA receptor, with certain combinations showing greater sensitivity to neurosteroid modulation than others. The table below summarizes key findings from electrophysiological investigations into the interaction between this compound and GABAA receptors.

Table 1: Summary of Electrophysiological Findings on this compound's Interaction with GABAA Receptors

Experimental SystemReceptor Subunit CompositionObserved Effect on GABA-Evoked CurrentsKey Finding/InterpretationReference
Xenopus Oocytesα1β2γ2LPotentiation of current amplitudeThis compound acts as a positive allosteric modulator, enhancing the efficacy of GABA.
Cultured Hippocampal NeuronsEndogenous mixIncrease in both amplitude and duration of inhibitory postsynaptic currents (IPSCs)The compound enhances both phasic and tonic GABAergic inhibition in a native neuronal environment.
Recombinant Human Receptorsα2β3γ2LSignificant potentiation at nanomolar to low micromolar concentrationsDemonstrates high-affinity interaction with clinically relevant human receptor isoforms.
Voltage-Clamp Recordingsα1β2Direct gating of the chloride channel at high concentrationsAt supraphysiological concentrations, it can directly activate the receptor in the absence of GABA.

The modulatory action of this compound on GABAA receptors provides a direct neurochemical basis for its influence on neuronal excitability and, consequently, its behavioral effects in mammalian systems [34, 35].

Anxiolytic-like and Antidepressant-like Effects in Animal Models

The potentiation of GABAergic inhibition by this compound is strongly indicative of its potential to produce central nervous system depressant effects, including anxiolytic (anxiety-reducing) and antidepressant-like activities. This hypothesis has been extensively tested in various preclinical animal models designed to assess these behavioral domains [34, 35].

In models of anxiety, such as the elevated plus-maze (EPM) and the light-dark box test, administration of this compound has been shown to produce effects consistent with anxiolysis. In the EPM, an anxiolytic compound typically increases the time spent and the number of entries into the open, more aversive arms of the maze. Studies have consistently reported that animals treated with this compound exhibit this behavioral profile, suggesting a reduction in anxiety-like behavior [34, 36].

Similarly, in models used to screen for antidepressant potential, such as the forced swim test (FST) and the tail suspension test (TST), this compound has demonstrated significant effects. In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like response. Research findings indicate that this compound significantly decreases immobility time, an effect comparable to that of conventional antidepressant drugs . These behavioral outcomes are directly linked to the compound's neurochemical action, as the anxiolytic and antidepressant-like effects are often blocked by antagonists of the neurosteroid binding site on the GABAA receptor, confirming the mechanism of action [34, 35].

The table below provides a summary of representative findings from behavioral studies investigating the effects of this compound in animal models.

Table 2: Summary of Behavioral Effects of this compound in Animal Models

Behavioral TestAnimal Species/StrainKey Behavioral MetricObserved Effect of this compoundInterpretationReference
Elevated Plus-Maze (EPM)Male Wistar RatsTime spent in open armsSignificant increaseAnxiolytic-like activity
Light-Dark Box TestCD-1 MiceTime spent in the light compartmentSignificant increaseAnxiolytic-like activity
Forced Swim Test (FST)Male Sprague-Dawley RatsDuration of immobilitySignificant decreaseAntidepressant-like activity
Tail Suspension Test (TST)Male ICR MiceDuration of immobilitySignificant decreaseAntidepressant-like activity

Collectively, these findings from preclinical behavioral pharmacology strongly support the role of this compound as a neuroactive steroid with significant anxiolytic-like and antidepressant-like properties, mediated principally through its positive allosteric modulation of GABAA receptors [34, 35, 36].

Comparative and Evolutionary Perspectives on 5alpha Androstenone

Species-Specific Occurrence and Functional Divergence (e.g., Sus scrofa vs. Homo sapiens)

The occurrence and function of 5alpha-Androstenone differ markedly between species, with the domestic pig (Sus scrofa) and humans (Homo sapiens) serving as primary examples of this divergence.

In Sus scrofa, this compound is a well-defined and potent pheromone. ontosight.aioup.com It is produced in the testes of male pigs (boars), transported through the bloodstream, and accumulates in adipose tissue and salivary glands. ebi.ac.ukfrontiersin.org Consequently, it is found in high concentrations in boar saliva. ebi.ac.uknih.gov When a sow in estrus inhales this compound, it triggers a specific behavioral response known as lordosis, or the mating stance, indicating her readiness to mate. oup.comebi.ac.ukoup.com This reliable effect has led to the commercial use of this compound in a product called 'Boarmate' to facilitate artificial insemination by identifying sows in heat. ebi.ac.uk The accumulation of this compound, along with another compound called skatole, in the fat of some male pigs is responsible for "boar taint," an unpleasant odor and flavor in cooked pork. ebi.ac.uk

In Homo sapiens, the role of this compound is far less clear and remains a subject of considerable scientific debate. ontosight.ai The compound is present in humans and can be found in axillary (armpit) sweat, saliva, plasma, and urine. wikipedia.orgfree.frnih.gov Its production is sexually dimorphic, with males generally exhibiting higher concentrations than females. free.frresearchgate.net Unlike in pigs, this compound does not elicit a clear, universal behavioral response in humans. ontosight.ai Research has explored its potential to act as a human pheromone, with some studies suggesting it may subtly influence mood, social perceptions, and attractiveness. ontosight.airesearchgate.net For instance, one study found that exposure to androstenone led men to rate a stimulus male as more passive, while women rated themselves as less sexy. nih.gov The characteristic odor of human axilla is partly due to the action of coryneform bacteria on 16-androstene steroids, including the conversion of precursors into the more odorous this compound. oup.comfree.fr

Table 1: Comparison of this compound in Sus scrofa and Homo sapiens

FeatureSus scrofa (Pig)Homo sapiens (Human)
Primary Source Testes; high concentrations in saliva and adipose tissue. ebi.ac.ukfrontiersin.orgApocrine glands (axilla), saliva, plasma, urine. wikipedia.orgfree.fr
Primary Function Well-defined sex pheromone. ontosight.aioup.comRole is debated; potential modulator of mood and social perception. ontosight.airesearchgate.net
Key Behavioral Effect Induces lordosis (mating stance) in estrous females. ebi.ac.ukoup.comNo universal, defined behavioral effect; results are subtle and context-dependent. ontosight.ainih.gov
Commercial Application Used to detect estrus in sows for artificial insemination. ebi.ac.ukNone.
Associated Phenomena A primary cause of "boar taint" in pork. ebi.ac.ukContributes to the formation of axillary (underarm) odor. oup.comfree.fr

Evolutionary Significance of this compound Perception and Signaling

The evolutionary significance of this compound is rooted in its role as a chemosignal. The ability to perceive this steroid is not uniform, particularly in humans, which suggests a complex evolutionary trajectory. A significant portion of the human population is anosmic to this compound, meaning they cannot smell it, while those who can perceive it describe the odor in widely different ways, from "urinous" and "sweaty" to "musky" or "sweet". nih.govnih.gov

This perceptual variation has a strong genetic basis. researchgate.net Research has identified a specific olfactory receptor gene, OR7D4, that is a key determinant of an individual's sensitivity to androstenone. oup.comnih.gov The existence of genetic polymorphisms that lead to such varied perceptual experiences points to differing evolutionary pressures. For those who perceive it negatively, it might signal poor hygiene or be a mechanism to avoid specific individuals. For others, a neutral or positive perception could play a role in social and mate-choice contexts.

The well-established pheromonal function in pigs has driven much of the hypothesis that this compound may have a homologous, albeit more subtle, function in human chemical communication. oup.comresearchgate.net The sexually dimorphic production in humans, with males producing more, further supports its potential involvement in sexual selection. researchgate.netoup.com However, the high rate of specific anosmia and the often-unpleasant rating by those who can smell it have led some researchers to question its viability as a widespread, functional human pheromone in the classical sense. nih.gov The evolutionary story of this compound perception may be one of a retained, but functionally altered, ancestral signaling system.

Ontogenetic Changes in this compound Sensitivity and Production

The production of and sensitivity to this compound are not static throughout an organism's life, showing distinct changes from birth through puberty and into adulthood.

Production of this compound and its precursors is closely tied to developmental stage and hormonal activity. In boars, androstenone levels in fat tissue rise significantly with the onset of sexual maturation. ebi.ac.uk In humans, the production of androgens and their precursors also follows a distinct timeline. The testes are steroidogenically active during fetal development, with a peak between 11 and 17 weeks of gestation. nih.gov The production of C19 androgen precursors, such as DHEA, by the adrenal glands and the activation of apocrine sweat glands during puberty lead to an increase in the substrates available for conversion to this compound. free.frnih.gov

Sensitivity to the odor also appears to change with age. Studies suggest that human neonates are sensitive to the odor of this compound and may even react aversively to it. oup.com This is considered a paradox, as the infant is exposed to the compound both prenatally and via the mother's skin and milk. oup.com Research indicates that "nearly all young children are sensitive to androstenone," with sensitivity changing during adolescence. oup.comthegoodscentscompany.com In adult women, olfactory sensitivity to the related steroid androstenol (B1195071) has been reported to fluctuate with the menstrual cycle, peaking around the time of ovulation, which may have implications for mate selection. oup.com

Table 2: Ontogenetic Changes Related to this compound

Life StageProductionOlfactory Sensitivity
Neonate (Human) Exposed via maternal sources (amniotic fluid, milk). oup.comAppears to be sensitive, with some studies indicating an aversive reaction. oup.com
Childhood (Human) Low endogenous production.High sensitivity reported in young children. oup.com
Puberty / Adolescence Production increases, linked to sexual maturation in boars and hormonal changes (adrenarche, gonadarche) in humans. ebi.ac.uknih.govSensitivity undergoes changes during this period. thegoodscentscompany.com
Adulthood Production is sexually dimorphic in humans (higher in males). free.frSensitivity varies greatly among individuals due to genetic factors. nih.govresearchgate.net In females, sensitivity may vary with the menstrual cycle. oup.com

Analytical Methodologies for 5alpha Androstenone Research

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are renowned for their high specificity and accuracy, making them the gold standard for the structural confirmation and precise quantification of 5alpha-androstenone. These techniques involve the separation of the compound from a complex mixture, followed by its detection and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.gov In GC-MS, the sample is first vaporized and then separated based on the compound's boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification. nih.gov

GC-MS offers excellent sensitivity and specificity. For instance, in studies of human testis homogenates, GC-MS with selective ion monitoring was used to identify and quantify androst-16-ene (B99302) metabolites, including the formation of this compound. nih.gov The method involved monitoring three principal ions for each steroid at its specific retention time, allowing for precise quantification against calibration lines. nih.gov In some cases, derivatization of this compound is performed to improve its chromatographic behavior and detection sensitivity. nih.gov

A high-throughput GC-MS protocol has been developed for the measurement of this compound in porcine fat, a critical application for the meat industry. thegoodscentscompany.com Furthermore, GC-MS has been instrumental in identifying and quantifying this compound in human milk, demonstrating its versatility across different biological matrices. researchgate.net The technique has also been applied to saliva samples to study the presence of various 16-androstenes. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-HR-Orbitrap-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of steroids, including this compound, in biological fluids. slu.senih.govwikipedia.org This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. wikipedia.org The use of tandem mass spectrometry (MS/MS) further enhances specificity by selecting a precursor ion of the target analyte, fragmenting it, and then detecting a specific product ion. nih.gov

An LC-MS/MS method was developed and validated for the determination of this compound in porcine plasma. This method utilized an Oasis® MCX solid-phase extraction for sample cleanup and an API 5000 Triple Quadrupole mass spectrometer. researchgate.netslu.se The limit of detection (LOD) was found to be 1.0 ng/mL, and the limit of quantification (LOQ) was 3.3 ng/mL, demonstrating the method's sensitivity for analyzing low concentrations in plasma. researchgate.netslu.se

More recently, ultra-high-performance liquid chromatography coupled with high-resolution Orbitrap mass spectrometry (UHPLC-HR-Orbitrap-MS) has been employed for the simultaneous determination of this compound and other compounds in porcine meat and meat products. thegoodscentscompany.com This advanced technique offers even greater resolution and mass accuracy, further improving the reliability of identification and quantification.

Immunoassay-Based Quantification Methods

Immunoassays are analytical methods that utilize the highly specific binding between an antibody and its antigen to measure the concentration of a substance in a biological sample. These methods are often characterized by high throughput and sensitivity, making them suitable for screening large numbers of samples.

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) was one of the earliest immunoassay techniques developed for the quantification of hormones and other substances. It involves a competitive binding reaction where a radiolabeled antigen (in this case, this compound) competes with the unlabeled antigen in the sample for a limited number of antibody binding sites.

A simple and reliable RIA has been developed for the estimation of this compound in porcine adipose tissue. nih.govoup.com This method demonstrated a sensitivity of 25 pg and could estimate amounts as low as 0.09 µg/g in adipose tissue from castrated male pigs. nih.govoup.com The inter- and intra-assay coefficients of variation were reported to be 11.1% and 5.9%, respectively, indicating good precision. nih.govoup.com RIA has also been used to measure this compound in pig peripheral plasma, with one study reporting a mean concentration of 18.3 ng/mL in mature boars. nih.gov

Enzyme Immunoassay and Time-Resolved Fluoroimmunoassay

Enzyme immunoassays (EIA), also known as enzyme-linked immunosorbent assays (ELISA), and time-resolved fluoroimmunoassays (TR-FIA) are non-radioactive alternatives to RIA that offer comparable or even improved sensitivity and are generally safer and more convenient to use.

An EIA was developed to measure this compound in the urine and feces of pigs, providing a non-invasive method for monitoring this steroid. nih.gov This assay showed high antibody sensitivity and good recovery rates. nih.gov Another improved microtiter EIA was developed for measuring this compound in blood plasma of pigs, with a reported sensitivity of 0.025 ng/mL. researchgate.net

Time-resolved fluoroimmunoassay (TR-FIA) is another highly sensitive immunoassay format. A TR-FIA method has been established for the measurement of this compound in both porcine serum and fat samples. psu.edu In an inter-laboratory comparison, TR-FIA was one of the methods used to quantify androstenone in pork fat, highlighting its routine use in this application. capes.gov.brresearchgate.netcambridge.org

Methodological Considerations for Sample Preparation and Matrix Analysis (e.g., plasma, adipose tissue, saliva, human milk)

The choice of analytical method is intrinsically linked to the complexity of the biological matrix being analyzed. Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest, thereby ensuring the accuracy and reliability of the results.

Plasma: For the analysis of this compound in plasma, sample preparation often involves extraction with an organic solvent or solid-phase extraction (SPE). researchgate.netslu.se An LC-MS/MS method for porcine plasma utilized Oasis® MCX SPE cartridges for cleanup. researchgate.netslu.se It was also noted that incubation with β-glucuronidase/arylsulfatase increased the yield of androstenone, indicating the presence of its conjugated forms in plasma. researchgate.netslu.se

Adipose Tissue: Due to the lipophilic nature of this compound, it accumulates in adipose tissue. nih.govoup.com Extraction from this fatty matrix requires specific procedures. For RIA analysis, the bulk of the fat was separated by centrifugation in an ethylacetate-ethanol solution at low temperatures. nih.govoup.com For GC-MS analysis, methods can involve saponification of the fat followed by extraction. nih.gov An inter-laboratory study highlighted that different sample preparation protocols for adipose tissue (e.g., using pure fat, melted fat, or the entire adipose tissue) can lead to significant differences in the measured concentrations of this compound, emphasizing the need for standardized procedures. capes.gov.brresearchgate.netcambridge.org

Saliva: Saliva provides a non-invasive means of sampling. For GC-MS analysis of 16-androstenes in boar saliva, samples were obtained during semen collection. researchgate.net The analysis of this compound and its metabolites in saliva is important for understanding their pheromonal function. researchgate.netmdpi.com

Human Milk: A method for the quantification of this compound in human milk using a stable isotope dilution assay with GC-MS has been developed. researchgate.net The procedure involved extraction with hexane (B92381) followed by cleanup using gel permeation and silica (B1680970) gel column chromatography. researchgate.net This allowed for the first-time quantification of this compound in human milk in a concentration range of 26–144 ng/kg. researchgate.net

The following table summarizes the performance characteristics of various analytical methods for this compound.

Analytical MethodMatrixLimit of Detection (LOD) / SensitivityLimit of Quantification (LOQ)Key Findings/Applications
GC-MS Human Testis--Identified formation of this compound from androstadienol. nih.gov
Porcine Adipose Tissue--Quantitative determination after derivatization. nih.gov
Human Milk-26-144 ng/kgFirst quantification in this matrix. researchgate.net
Boar Saliva--Determination of 16-androstenes. researchgate.net
LC-MS/MS Porcine Plasma1.0 ng/mL3.3 ng/mLSensitive and reproducible quantification. researchgate.netslu.se
RIA Porcine Adipose Tissue25 pg0.09 µg/gSimple and reliable estimation. nih.govoup.com
Porcine Plasma--Mean concentration of 18.3 ng/mL in boars. nih.gov
EIA Porcine Urine & Feces--Non-invasive detection. nih.gov
Porcine Plasma0.025 ng/mL-High sensitivity for plasma measurements. researchgate.net
TR-FIA Porcine Serum & Fat--Routine quantification in fat samples. psu.educapes.gov.brresearchgate.netcambridge.org

Genetic and Genomic Research on 5alpha Androstenone

Expression Quantitative Trait Loci (eQTLs) and Gene Expression Profiles

Expression Quantitative Trait Loci (eQTLs) are genomic loci that explain variation in gene expression levels. plos.orgfrontiersin.org Analyzing eQTLs helps to bridge the gap between genetic variants identified in GWAS and their functional consequences on a molecular level. plos.orgrna-seqblog.com In the study of 5alpha-androstenone, eQTL analysis and gene expression profiling have provided deeper insights into the regulatory mechanisms controlling its synthesis and metabolism. nih.gov

A study in pigs identified 262 eQTLs in testis tissue, with 149 being cis-acting (meaning the genetic variant is near the gene it regulates) and significantly associated with androstenone concentrations. nih.gov These eQTLs were linked to genes relevant to boar taint, such as CYP1A2 and CYB5D1. nih.gov This was the first report of eQTLs in the testes of commercial crossbred pigs, highlighting genetic variants that influence gene expression, which in turn affects androstenone levels. nih.gov

Gene expression profiling, often using microarrays or RNA-sequencing, compares the transcriptomes of individuals with extreme high and low levels of this compound to identify differentially expressed genes. nih.govnih.govplos.org Studies in pigs have focused on the liver and testes, the primary sites for androstenone metabolism and synthesis, respectively. nih.govnih.gov

In the testes of boars with high androstenone levels, studies have shown an up-regulation of genes involved in steroid hormone biosynthesis. nih.gov Notably, genes from the cytochrome P450 and hydroxysteroid dehydrogenase families were highly up-regulated. nih.gov For instance, CYB5 and CYP17, which are involved in the andien-β synthase enzyme system, were over-expressed in high-androstenone boars. nih.gov Conversely, in the liver of high-androstenone pigs, studies have identified differential expression of genes involved in both phase I (oxidation) and phase II (conjugation) metabolism. nih.gov These include genes from the cytochrome P450 family, flavin-containing monooxygenase (FMO1), and various conjugation enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov The differential expression of these metabolic genes suggests that the rate of androstenone clearance from the body is a key, genetically controlled factor in its accumulation. nih.gov

Table 2: Selected Genes Differentially Expressed in Tissues of Pigs with High vs. Low this compound Levels
Gene Family/NameTissueExpression in High Androstenone GroupPotential FunctionReference
Cytochrome P450 family (e.g., CYP17)TestisUp-regulatedSteroid hormone synthesis nih.gov
Hydroxysteroid Dehydrogenase familyTestis, LiverVaries (Up- and Down-regulated)Steroid metabolism nih.govnih.gov
CYB5TestisUp-regulatedElectron carrier for P450 enzymes in steroid synthesis nih.gov
SULT family (e.g., SULT2A1)Liver, TestisDown-regulated activity/expressionPhase II metabolism (sulfoconjugation) of steroids nih.govnih.gov
UGT familyLiverDifferentially expressedPhase II metabolism (glucuronidation) of steroids nih.gov
FMO1LiverDifferentially expressedPhase I metabolism (oxidation) nih.gov

Molecular Basis of Genetic Variation Affecting this compound Physiology

The genetic variations identified through GWAS and eQTL studies affect this compound physiology at the molecular level by altering the structure, function, or expression levels of key proteins. These proteins are primarily olfactory receptors involved in its perception and enzymes involved in its synthesis and metabolic clearance.

The perception of this compound is a clear example of how a genetic change can alter a physiological response. The olfactory receptor OR7D4 is selectively activated by androstenone. nih.gov The common genetic variant of this receptor contains two amino acid substitutions (R88W and T133M) that severely impair its ability to bind to androstenone. nih.gov As a result, individuals carrying this variant receptor have a higher detection threshold for the odor and perceive it differently, demonstrating a direct link from a single gene's genotype to a specific sensory phenotype. nih.gov

In the context of androstenone levels in the body, genetic variations primarily impact metabolic enzymes. The sulfotransferase enzyme SULT2A1 is crucial for the metabolism of this compound through sulfoconjugation, a process that makes the steroid more water-soluble and easier to excrete. nih.gov Research has shown that low SULT2A1 enzyme activity in the testes is correlated with high concentrations of androstenone in fat. nih.gov While a SNP was identified in the coding region of porcine Sult2A1, it did not alter the amino acid sequence. nih.gov However, significant differences were found at the expression level; animals with low SULT2A1 activity and high androstenone levels had correspondingly low levels of SULT2A1 protein and mRNA. nih.gov This suggests that the genetic control is likely regulatory, affecting gene transcription or translation, which in turn influences the rate of androstenone metabolism.

Similarly, polymorphisms in genes encoding 5α-reductase enzymes (SRD5A1 and SRD5A2), which are involved in the broader pathway of androgen synthesis, have been shown to affect steroid profiles. aacrjournals.org For example, a risk variant in SRD5A1 was associated with greater prostatic exposure to androsterone, a related steroid. aacrjournals.org Variations in other key steroidogenic enzymes, such as those in the cytochrome P450 and hydroxysteroid dehydrogenase families, also contribute to inter-individual differences in the synthesis and breakdown of this compound, ultimately determining the concentration that accumulates in tissues. nih.govnih.gov

Q & A

What methodologies are recommended for detecting and quantifying 5α-Androstenone in biological samples?

Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assays (ELISA) are standard methods. GC-MS offers high specificity for volatile compounds like 5α-Androstenone, requiring derivatization to enhance volatility. For ELISA, cross-reactivity with structurally similar steroids (e.g., testosterone) must be minimized via antibody validation. Include internal standards (e.g., deuterated analogs) to correct for matrix effects in both methods. Reproducibility protocols should follow guidelines for documenting experimental conditions, as outlined in analytical chemistry reporting standards .

What safety protocols should be followed when handling 5α-Androstenone in laboratory settings?

Basic Research Question
5α-Androstenone is classified as hazardous, requiring PPE (gloves, lab coats, safety goggles) and handling in fume hoods. Avoid dust generation and contact with strong oxidizers, which may produce hazardous decomposition products (e.g., carbon oxides). Contaminated clothing must be removed immediately, and spills should be neutralized with inert absorbents. Disposal must comply with EPA 40 CFR 261.3 and state regulations, with waste containers labeled as non-reusable .

How can researchers resolve contradictions in published data on 5α-Androstenone’s role in mammalian pheromone signaling?

Advanced Research Question
Systematic reviews (e.g., Cochrane guidelines) should be employed to assess methodological heterogeneity across studies . Key factors causing discrepancies include:

  • Species-specific receptor sensitivity : Human OR7D4 receptors show polymorphic responses, while swine models exhibit consistent androstadienone detection.
  • Dose-response variability : Use meta-regression to analyze thresholds (e.g., ng/mL) across experimental setups.
  • Contextual confounders : Olfactory assays in controlled environments vs. natural settings. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies .

What enzymatic pathways regulate 5α-Androstenone metabolism, and how can their activity be experimentally modulated?

Advanced Research Question
SULT2A1, a hydroxysteroid sulfotransferase, catalyzes 5α-Androstenone sulfation in hepatic and testicular tissues, reducing its bioavailability. To study this:

  • Inhibition assays : Use siRNA knockdown or competitive inhibitors (e.g., dehydroepiandrosterone) in porcine hepatocyte cultures.
  • Activity measurement : Quantify sulfate conjugates via LC-MS/MS, normalized to protein content.
  • Transcriptional regulation : ChIP-seq to identify transcription factors (e.g., HNF4α) binding to the SULT2A1 promoter .

How can multi-omics approaches elucidate the systemic effects of 5α-Androstenone exposure?

Advanced Research Question
Integrate transcriptomics, metabolomics, and proteomics:

  • Transcriptomics : RNA-seq of olfactory epithelium cells to identify OR7D4-regulated genes.
  • Metabolomics : NMR-based profiling of serum metabolites post-exposure to detect sulfated derivatives.
  • Proteomics : SILAC labeling to quantify SULT2A1 expression changes in liver tissue. Data should be archived in FAIR-compliant repositories (e.g., Zenodo) to ensure reproducibility .

What experimental designs are optimal for studying 5α-Androstenone’s impact on animal behavior?

Advanced Research Question
Use double-blind, placebo-controlled trials with crossover designs to minimize observer bias. For swine models:

  • Stimulus delivery : Androstenone-infused saliva vs. synthetic analogs.
  • Behavioral metrics : Ethograms quantifying mounting, vocalization, or scent-marking.
  • Sample size calculation : Power analysis (α=0.05, β=0.2) based on pilot data variance .

How should researchers interpret conflicting results in 5α-Androstenone’s association with human social behavior?

Advanced Research Question
Apply causal inference frameworks (e.g., Bradford Hill criteria) to distinguish correlation from causation. Confounding variables include:

  • Genetic variability : OR7D4 receptor polymorphisms in study populations.
  • Contextual priming : Androstadienone effects in gender-specific social tasks (e.g., trust games).
  • Publication bias : Funnel plots to assess asymmetry in meta-analyses .

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